
Ertugliflozin 3-O-beta glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ertugliflozin 3-O-beta glucuronide is a pharmacologically inactive metabolite of ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is used in the treatment of type 2 diabetes mellitus by promoting the excretion of glucose through urine. The 3-O-beta glucuronide form is one of the primary circulating metabolites of ertugliflozin .
準備方法
Synthetic Routes and Reaction Conditions: Ertugliflozin 3-O-beta glucuronide is synthesized through the glucuronidation of ertugliflozin. This process is primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A9 and UGT2B7 . The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 3-position of ertugliflozin.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of human liver microsomes (HLMs) or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions typically include a buffer solution, UDPGA as the glucuronic acid donor, and the presence of cofactors to enhance enzyme activity .
化学反応の分析
Types of Reactions: Ertugliflozin 3-O-beta glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction does not involve oxidation, reduction, or substitution reactions commonly seen in other metabolic pathways .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution at physiological pH and temperature to mimic the conditions in the human liver .
Major Products: The major product of the glucuronidation reaction is this compound itself. This metabolite is pharmacologically inactive and is excreted in the urine .
科学的研究の応用
Ertugliflozin 3-O-beta glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. It serves as a marker for the metabolic pathway of ertugliflozin and helps in understanding the drug’s clearance and excretion profiles. Additionally, research on this metabolite contributes to the development of safer and more effective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus .
作用機序
As a metabolite, ertugliflozin 3-O-beta glucuronide does not exert any pharmacological effects. The parent compound, ertugliflozin, inhibits SGLT2 in the proximal tubules of the kidneys, reducing glucose reabsorption and promoting glucose excretion through urine. The glucuronidation of ertugliflozin to form the 3-O-beta glucuronide metabolite is a detoxification process that facilitates the excretion of the drug .
類似化合物との比較
Similar Compounds: Similar compounds include other glucuronide metabolites of SGLT2 inhibitors, such as canagliflozin 3-O-beta glucuronide and dapagliflozin 3-O-beta glucuronide .
Uniqueness: Ertugliflozin 3-O-beta glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other SGLT2 inhibitors also undergo glucuronidation, the specific UGT enzymes and the position of glucuronidation can vary, leading to differences in pharmacokinetics and excretion profiles .
特性
分子式 |
C28H33ClO13 |
|---|---|
分子量 |
613.0 g/mol |
IUPAC名 |
6-[[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37) |
InChIキー |
NCWJAFYOAQFTQX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
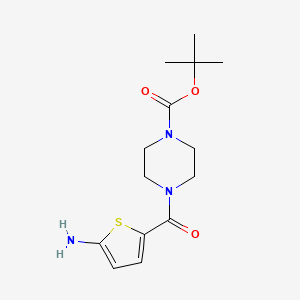
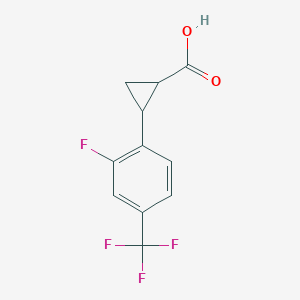
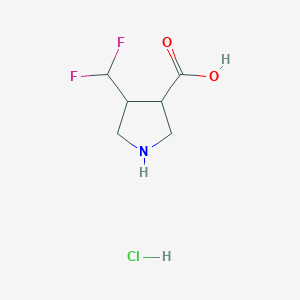
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
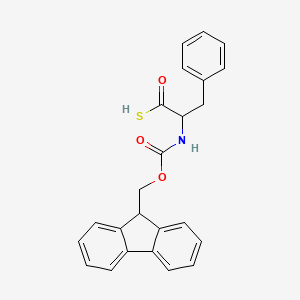

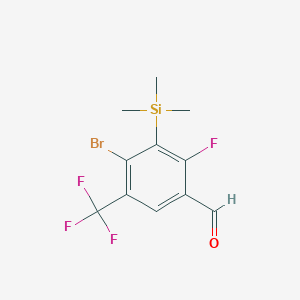
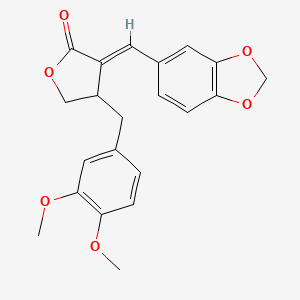



![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
